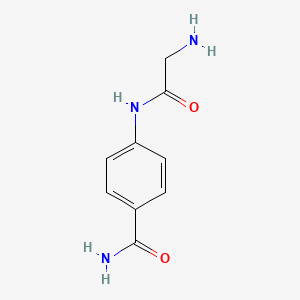

4-(2-Aminoacetamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Aminoacetamido)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminoacetamido group attached to the benzamide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoacetamido)benzamide typically involves the condensation of 4-aminobenzoic acid with glycine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

Condensation Reaction:

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of solid acid catalysts, such as diatomite earth immobilized with zirconium chloride, can enhance the efficiency of the reaction .

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Aminoacetamido)benzamide undergoes various chemical reactions, including:

-

Oxidation:

Reagents: Potassium permanganate (KMnO₄)

Conditions: Aqueous, acidic medium

Products: Corresponding carboxylic acids

-

Reduction:

Reagents: Sodium borohydride (NaBH₄)

Conditions: Aqueous or alcoholic medium

Products: Reduced amide derivatives

-

Substitution:

Reagents: Halogenating agents (e.g., N-bromosuccinimide)

Conditions: Radical conditions

Products: Halogenated benzamide derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium

Reduction: Sodium borohydride in aqueous or alcoholic medium

Substitution: N-bromosuccinimide in radical conditions

Major Products:

Oxidation: Carboxylic acids

Reduction: Reduced amide derivatives

Substitution: Halogenated benzamide derivatives

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has highlighted the potential of 4-(2-Aminoacetamido)benzamide derivatives as antiviral agents, particularly against filoviruses such as Ebola and Marburg viruses. A study identified a series of small molecule inhibitors based on benzamide structures that demonstrated potent activity against these viruses. The compounds showed good metabolic stability and were effective in inhibiting viral entry into host cells, indicating their potential for further development as therapeutic agents against viral infections .

Inhibition of Carbonic Anhydrase

Another area of application involves the inhibition of carbonic anhydrase enzymes, which play crucial roles in various physiological processes and are implicated in several diseases, including glaucoma and cancer. Compounds derived from benzamide structures have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms. These studies revealed that certain derivatives exhibited low nanomolar inhibition, suggesting their potential as therapeutic agents .

Anticancer Activity

The anticancer properties of this compound have also been explored. Compounds with similar structural motifs have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy. The design and synthesis of these compounds aimed at enhancing their efficacy against various cancer cell lines have shown promising results .

Case Study 1: Antiviral Efficacy

In a study focused on the development of antiviral agents, researchers synthesized several derivatives of this compound and evaluated their efficacy against Ebola virus pseudovirions. One compound demonstrated an effective concentration (EC50) value of less than 10 µM against both Ebola and Marburg viruses, suggesting broad-spectrum antifiloviral activity .

Case Study 2: Carbonic Anhydrase Inhibition

A series of benzamide derivatives were tested for their inhibitory effects on different isoforms of human carbonic anhydrase. The results indicated that specific compounds exhibited high potency, with inhibition constants in the low nanomolar range for isoforms hCA II, VII, and IX. This positions these compounds as promising candidates for treating conditions linked to dysregulated carbonic anhydrase activity .

Data Summary Table

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Antiviral | 4-(Aminomethyl)benzamides | Effective against Ebola/Marburg viruses |

| Carbonic Anhydrase Inhibition | Benzamide derivatives | Low nanomolar inhibition for hCA isoforms |

| Anticancer | DHFR inhibitors | Promising activity against colorectal carcinoma |

Mecanismo De Acción

The mechanism of action of 4-(2-Aminoacetamido)benzamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition. The exact mechanism depends on the enzyme and the specific interactions between the compound and the enzyme’s active site .

Comparación Con Compuestos Similares

- 2-Aminobenzamide

- 4-Aminobenzamide

- N-(2-Aminoethyl)benzamide

Comparison: 4-(2-Aminoacetamido)benzamide is unique due to the presence of both an amino group and an acetamido group attached to the benzamide structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 2-aminobenzamide lacks the acetamido group, limiting its reactivity in certain synthetic applications. Similarly, 4-aminobenzamide does not possess the aminoacetamido functionality, which is crucial for its enzyme inhibitory activity .

Actividad Biológica

4-(2-Aminoacetamido)benzamide, with the molecular formula C9H10N4O2 and a molecular weight of approximately 194.20 g/mol, is a compound characterized by its amide functional group attached to a benzene ring, along with an aminoacetamido substituent. This unique structure contributes to its diverse biological activities, particularly in the fields of oncology and neuropharmacology.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potential as inhibitors of DNA methylation , a critical process in cancer progression. Inhibition of DNA methylation can lead to the reactivation of tumor suppressor genes, thereby suppressing tumor growth. Studies have shown that derivatives of benzamide can effectively reduce the proliferation of cancer cells by modulating epigenetic factors.

Neuropharmacological Effects

This compound has also been explored for its activity against various neuropharmacological targets. Specifically, it has shown promise as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1) , enzymes implicated in Alzheimer's disease. In vitro studies have determined that certain benzamide derivatives exhibit significant inhibitory activity against these enzymes, which could lead to reduced amyloid-beta peptide accumulation in the brain—a hallmark of Alzheimer's pathology .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural features. A series of studies have analyzed various benzamide derivatives to establish SARs that correlate specific structural modifications with enhanced biological activity. For instance, the introduction of different substituents on the benzene ring or modifications to the amide group can significantly alter binding affinity and inhibitory potency against target enzymes .

Case Study 1: Inhibition of AChE and BACE1

A recent study evaluated the inhibitory effects of several benzamide derivatives on AChE and BACE1. The findings revealed that while this compound was not the most potent inhibitor, it demonstrated a favorable profile compared to existing drugs like donepezil. The IC50 values for AChE inhibition were reported at approximately 0.056 µM, while BACE1 inhibition showed IC50 values around 9.01 µM .

| Compound Name | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| Donepezil | 0.046 | - |

| Quercetin | 4.89 | 9.01 |

| This compound | Not specified | Not specified |

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer properties of similar compounds, highlighting their ability to inhibit DNA methyltransferases (DNMTs). This inhibition leads to demethylation of oncogenes and reactivation of tumor suppressor genes, providing a dual mechanism for cancer therapy.

Propiedades

IUPAC Name |

4-[(2-aminoacetyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5,10H2,(H2,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPFUFBWIOSNBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.